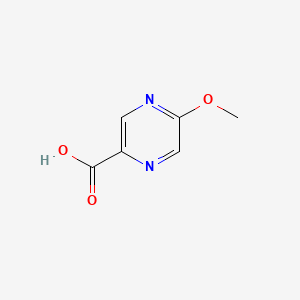

5-Methoxypyrazine-2-carboxylic acid

Cat. No. B1388494

Key on ui cas rn:

40155-42-8

M. Wt: 154.12 g/mol

InChI Key: YVGVOPNUEFTVQO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09175013B2

Procedure details

5-Chloropyrazine-2-carboxylic acid (5.0 g, 0.032 mol) was charged to a round-bottom flask equipped with a thermocouple, overhead stirrer and reflux condenser. Methanol (37.5 mL, 0.926 mol) was charged followed by conc. sulfuric acid (0.2 mL, 0.004 mol). The 3-neck flask was equipped with a heating mantle, and then the reaction mixture was heated to ca. 65.0° C. (T internal). The reaction mixture continued to stir at ca. 65.0° C. (T internal) for ca. 4 h. The reaction mixture cooled to ca. 25.8° C. (T internal). Methanol (12 mL, 0.31 mol; EMD; Lot 50197) was charged and the slurry continued to stir at ca. 22.3° C. (T internal) for ca. 15 mins then cooled to ca. 10.0° C. (T internal) under an atmosphere of nitrogen. 25% Sodium methoxide in methanol (1:3, Sodium methoxide:Methanol, 7.7 mL) was charged to flask while temperature remained below 30.0° C. (T internal). The reaction mixture was adjusted to 20.4° C. (T internal). After 30 min., sodium hydroxide (2.0 g, 0.04 mol) and water (37.5 mL, 2.08 mol) were combined to form a solution, and then the solution was charged to the reaction mixture. Water (50.0 mL, 2.78 mol) was charged and then the reaction mixture was heated to 40.0° C. (T internal) for ca. 60 mins. The heating mantle was removed, and then the reaction mixture cooled to ca. 25.4° C. (T internal). 38% aq. HCl Solution (38:62, hydrogen chloride:water, 4.0 mL) was at a rate (ca. 5 min.) such that the temperature remained below 30.0° C. (T internal). The thick slurry was stirred for 1 h at ca. 21.4° C. (T internal), and then filtered over a scintered funnel. The solids were rinsed with water (10.0 mL, 0.555 mol) and dried under vacuum overnight to afford 5-methoxypyrazine-2-carboxylic acid (3.59 g). 1H NMR (500 MHz, DMSO) δ ppm 13.24 (1H, br s), 8.79 (1H, d, J=1.2 Hz), 8.37 (1H, d, J=1.2 Hz), 3.98 (s, 3H); 13C NMR (125 MHz, DMSO) δ ppm 165.36, 161.88, 143.88, 136.82, 135.55, 54.69.

Name

Sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:16][O-:17].[Na+].[OH-].[Na+].O>CO>[CH3:16][O:17][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1 |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1N=CC(=NC1)C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

37.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

Sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

7.7 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

37.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at ca. 65.0° C. (T internal) for ca. 4 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermocouple, overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 3-neck flask was equipped with a heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture cooled to ca. 25.8° C. (T internal)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at ca. 22.3° C. (T internal) for ca. 15 mins

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled to ca. 10.0° C. (T internal) under an atmosphere of nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below 30.0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 20.4° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 30 min.

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was charged to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated to 40.0° C. (T internal) for ca. 60 mins

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heating mantle was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture cooled to ca. 25.4° C. (T internal)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was at a rate (ca. 5 min.) such that the temperature

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below 30.0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The thick slurry was stirred for 1 h at ca. 21.4° C. (T internal)

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over a scintered funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1N=CC(=NC1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.59 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |